molecular formula C17H12N2O4 B2462549 7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid CAS No. 924190-65-8

7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid

Cat. No. B2462549
CAS RN: 924190-65-8
M. Wt: 308.293
InChI Key: KCADBOFODJKLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid” is a chemical compound with the molecular formula C17H12N2O4 . It has a molecular weight of 308.29 . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C17H12N2O4. It includes a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a dihydrodioxino group (a seven-membered ring with four carbon atoms, one oxygen atom, and two additional hydrogen atoms), and a quinoline group (a fused ring system with a benzene ring and a pyridine ring). The carboxylic acid group (-COOH) is attached to the ninth carbon of the quinoline ring .

Scientific Research Applications

1. Structural Analysis and Polymorphism

  • Research by Singh and Baruah (2009) highlights the structural characterization and polymorphism in solvates of dicarboxylic acids with pyridine and quinoline. These findings are crucial for understanding the chemical behavior and potential applications of compounds like 7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid (D. Singh & J. Baruah, 2009).

2. Synthesis and Antibacterial Activity

  • The synthesis and potential antibacterial activities of compounds structurally related to 7-Pyridin-3-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid have been explored. For instance, Stefancich et al. (1985) describe the synthesis of a new fluorinated compound with significant antibacterial properties (G. Stefancich et al., 1985).

3. Synthesis Techniques and Derivatives

  • Research by Ukrainets et al. (2013) and others has developed novel synthesis methods and investigated derivatives of quinolinecarboxylic acids, shedding light on the chemical properties and synthesis routes of compounds like 7-Pyridin-3-yl-quinoline-9-carboxylic acid (I. Ukrainets et al., 2013).

4. Bioactivity and Potential Therapeutic Applications

  • The bioactivity of compounds containing the 2,3-dihydro[1,4]dioxino[2,3-b]pyridine system, which is structurally related to 7-Pyridin-3-yl-quinoline-9-carboxylic acid, has been investigated. This includes studies on their potential as therapeutic agents and their synthesis (M. Soukri et al., 2003).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s used for proteomics research , which suggests it may interact with proteins in some way.

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information is not available in the resources I found.

properties

IUPAC Name

7-pyridin-3-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c20-17(21)12-6-13(10-2-1-3-18-9-10)19-14-8-16-15(7-11(12)14)22-4-5-23-16/h1-3,6-9H,4-5H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCADBOFODJKLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=CC(=NC3=C2)C4=CN=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.